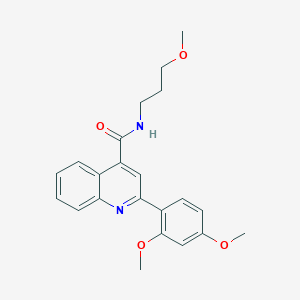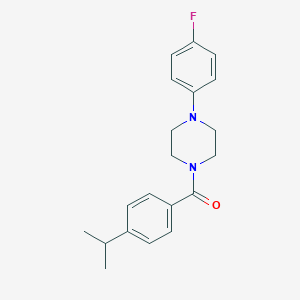![molecular formula C35H28N4O2 B330115 2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B330115.png)
2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline backbone, which is known for its diverse biological activities, making it a valuable subject for studies in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The final step involves the amidation reaction where the quinoline derivative reacts with a suitable amine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the replication of bacterial DNA or interfere with protein synthesis, leading to the death of bacterial cells. Additionally, the compound may interact with cellular enzymes, altering their activity and affecting cellular metabolism.
類似化合物との比較
Similar Compounds
2-phenyl-4-quinolinecarboxamide: Lacks the additional phenyl and propyl groups, resulting in different biological activities.
N-(3-{[(2-phenyl-4-quinolinyl)carbonyl]amino}propyl)-4-quinolinecarboxamide: Similar structure but without the phenyl group at the nitrogen atom.
2-phenyl-N-(3-{[(4-quinolinyl)carbonyl]amino}propyl)-4-quinolinecarboxamide: Lacks the phenyl group at the quinoline ring.
Uniqueness
2-PHENYL-N~4~-(3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}PROPYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific arrangement of phenyl and quinoline groups, which confer distinct biological activities. The presence of multiple functional groups allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C35H28N4O2 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
2-phenyl-N-[3-[(2-phenylquinoline-4-carbonyl)amino]propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C35H28N4O2/c40-34(28-22-32(24-12-3-1-4-13-24)38-30-18-9-7-16-26(28)30)36-20-11-21-37-35(41)29-23-33(25-14-5-2-6-15-25)39-31-19-10-8-17-27(29)31/h1-10,12-19,22-23H,11,20-21H2,(H,36,40)(H,37,41) |
InChIキー |
MXXJHPABDHIJQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B330032.png)
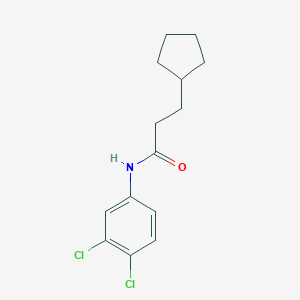
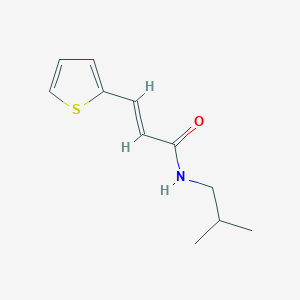
![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B330039.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330040.png)
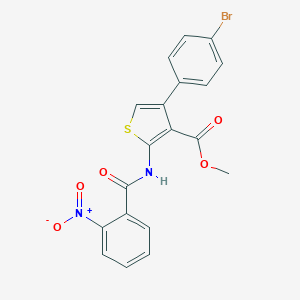
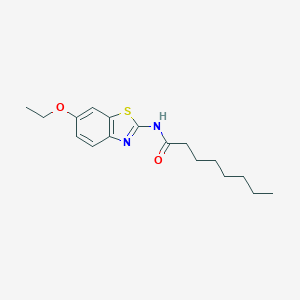
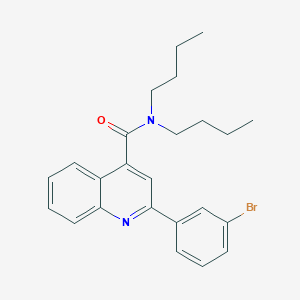
![Dimethyl 5-{[3-(3,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B330045.png)

